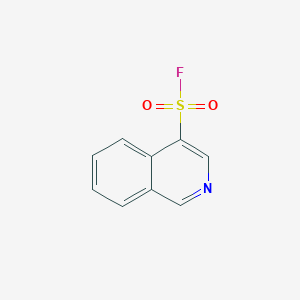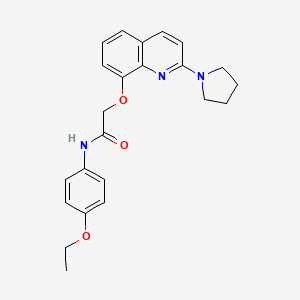
5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide is a complex organic compound that features a bromine atom, a naphthalene ring, and a nicotinamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide typically involves multi-step organic reactions. One common method starts with the bromination of nicotinamide, followed by the introduction of the naphthalene ring through a coupling reaction. The hydroxyethyl group is then added via a hydroxylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to optimize yield and minimize by-products. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone, while substitution of the bromine atom can result in a variety of substituted nicotinamides.
科学的研究の応用
5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用機序
The mechanism of action of 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, disrupting its function and leading to cell death. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The hydroxyethyl group can form hydrogen bonds with proteins, further stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
- 5-bromo-2-hydroxy-3-methoxybenzaldehyde
- 5-bromo-2-hydroxy-3-nitropyridine
- 5-bromo-2-hydroxy-3-methoxybenzaldehyde
Uniqueness
Compared to similar compounds, 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)nicotinamide is unique due to the presence of both a naphthalene ring and a nicotinamide moiety. This combination allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.
特性
IUPAC Name |
5-bromo-N-(2-hydroxy-2-naphthalen-1-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c19-14-8-13(9-20-10-14)18(23)21-11-17(22)16-7-3-5-12-4-1-2-6-15(12)16/h1-10,17,22H,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBCHFXBAWFMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC(=CN=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-amino-7-(benzenesulfonyl)-5-[2-(diethylamino)ethyl]-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2816323.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2816326.png)
![4-tert-butyl-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2816327.png)

![Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2816331.png)


![N-[2-methyl-6-(propan-2-yl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B2816335.png)

![Methyl 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B2816341.png)
